molecular formula C21H22FN3O2S B2970866 3-(4-fluorophenyl)-1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1396868-61-3

3-(4-fluorophenyl)-1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2970866
CAS RN: 1396868-61-3
M. Wt: 399.48
InChI Key: WQMFQVPCHDCTRI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research on compounds with complex structures often involves developing new synthesis methods or improving existing ones. For example, studies on palladium-catalyzed carbon−sulfur bond formation have led to the development of methods for synthesizing key intermediates for pharmaceutical compounds, highlighting the importance of such reactions in producing clinically relevant molecules (T. Norris & K. Leeman, 2008). Similarly, research on fluorinated pyrazoles has developed synthetic strategies for compounds that serve as building blocks in medicinal chemistry, underscoring the role of specific functional groups in the design of pharmacologically active molecules (Riccardo Surmont et al., 2011).

Structural Characterization

The structural characterization of similar compounds is essential for understanding their potential interactions and activities within biological systems. For instance, crystal structure analysis of pyrazoline derivatives provides insights into their molecular geometry, which is crucial for the development of new drugs with optimized efficacy and reduced side effects (J. Jasinski et al., 2012). Additionally, studies involving the synthesis and characterization of novel pyrazole and pyrazolopyrimidine derivatives highlight the importance of exploring different chemical scaffolds for the discovery of new therapeutic agents (Ashraf S. Hassan et al., 2014).

Medicinal Applications

While the direct medicinal applications of the specific compound you mentioned are not detailed in the provided references, research on similar compounds demonstrates the potential for discovering novel therapeutic agents. For example, studies on the design and synthesis of histamine H3 receptor antagonists through scaffold hopping strategies show the process of identifying compounds with desirable pharmacokinetic profiles for further development into drugs (Zhongli Gao et al., 2015). Furthermore, the synthesis of pyrazole-sulfonamide derivatives and their evaluation for antiproliferative activities against cancer cell lines indicate the ongoing search for more effective and selective anticancer therapies (Samet Mert et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

The compound interacts with its target, ERα, by binding to it. The binding affinity of the compound to ERα is close to that of 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, depending on the context.

Pharmacokinetics

The presence of a fluorine atom in the compound could potentially enhance its metabolic stability and bioavailability, as fluorinated compounds are known to have greater stability than their non-fluorinated counterparts .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-25-18(13-17(24-25)15-4-6-16(22)7-5-15)20(26)23-14-21(8-10-27-11-9-21)19-3-2-12-28-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMFQVPCHDCTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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